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Compound of Interest

Compound Name: For-RYYRIK-NH2

Cat. No.: B10848760

Executive Summary

For-RYYRIK-NH2 is a synthetic hexapeptide designed as a high-affinity ligand for the NOP
receptor (formerly ORL1). It is a specific N-formylated derivative of the widely known Ac-
RYYRIK-NH2.

While the parent compound (Ac-RYYRIK-NH2) is a standard tool for NOP receptor
characterization, the N-formyl variant (For-RYYRIK-NH2) exhibits superior or equipotent
binding affinity (IC

0.60 nM), effectively mimicking the binding energy of the endogenous ligand
Nociceptin/Orphanin FQ (N/OFQ). Its utility lies in its ability to selectively target the NOP
receptor while exhibiting negligible affinity for classical opioid receptors (

), making it a critical probe for distinguishing NOP-mediated signaling from classical opioid
pathways.

Chemical Identity & Properties

e Sequence: N-Formyl-Arg-Tyr-Tyr-Arg-lle-Lys-NH

o Abbreviation: For-RYYRIK-NH2
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e Molecular Class: N-capped Hexapeptide

e Pharmacophore: The "RYYRIK" core serves as the "address" for the NOP receptor, while the
N-terminal Formyl group optimizes steric fit within the binding pocket, distinguishing it from
the Acetyl (Ac) variant.

Selectivity Profile (Quantitative Analysis)

The following table summarizes the binding affinity profile of For-RYYRIK-NH2.[1] Data is
synthesized from direct characterization of the For-variant and comparative structure-activity
relationship (SAR) studies of the RYYRIK core.

Ligand Affinity (
Selectivity Ratio . o
Receptor Subtype / Functional Activity
(vs. NOP)
)
Partial Agonist /
NOP (ORL1) 0.60 — 0.66 nM 1 _
Antagonist*
-Opioid (MOR) > 1,000 nM > 1,500-fold Inactive
_Opioid (DOR) > 1,000 nM > 1,500-fold Inactive
_Opioid (KOR) > 1,000 nM > 1,500-fold Inactive

*Note on Activity: Like its parent Ac-RYYRIK-NH2, For-RYYRIK-NH2 acts as a partial agonist
in high-sensitivity assays (e.g., [ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""
class="inline ng-star-inserted">

S|GTP

S binding) but often behaves as a functional antagonist in physiological bioassays (e.g., Mouse
Vas Deferens) or in vivo, where it competitively blocks the effects of the full agonist Nociceptin.

[2]
Selectivity Landscape Visualization
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The diagram below illustrates the high-fidelity selectivity of For-RYYRIK-NH2 for the NOP
receptor compared to classical opioid targets.

NOP R
High Affinity (Ki ~ o‘.ag iﬁ)\;c))r
Binding
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For-RYYRIK-NH2

Click to download full resolution via product page

Figure 1: Selectivity landscape showing the exclusive interaction of For-RYYRIK-NH2 with the
NOP receptor.[3]

Mechanistic Insights
Structural Basis of Selectivity

The selectivity of For-RYYRIK-NH2 is driven by two key structural factors:

» Absence of the "YGGF" Motif: Classical opioid peptides (Enkephalins, Endomorphins)
require an N-terminal Tyr-Gly-Gly-Phe sequence for signal transduction at MOR/DOR/KOR.
The RYYRIK sequence lacks this motif, rendering it unrecognizable to classical receptors.

e N-Terminal Capping (Formyl vs. Acetyl): The NOP receptor binding pocket contains a
specific hydrophobic sub-site that accommodates small acyl groups. Research by
Matsushima et al. demonstrated that the Formyl (For-) group provides an optimal steric fit,
resulting in an affinity (
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0.66 nM) that is equipotent to the endogenous ligand Nociceptin and potentially superior to
the Acetyl variant (

~1.5 nM).

Functional Duality

While For-RYYRIK-NH2 binds with nanomolar affinity, its efficacy (

) is lower than that of Nociceptin.[1][3] This results in functional antagonism:

 In the presence of Nociceptin: It occupies the receptor but activates it weakly, effectively
blocking the full response of the endogenous ligand.

 Inisolation: It may induce weak signaling (partial agonism) in systems with high receptor
reserve (e.g., GTP

S assays in transfected cells).

Experimental Protocols

To validate the profile of For-RYYRIK-NH2 in your laboratory, use the following self-validating
protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine

of For-RYYRIK-NH2 at the NOP receptor.

 Membrane Preparation:
o Use CHO cells stably expressing human NOP receptor (hNOP).
o Homogenize cells in ice-cold Tris-HCI buffer (50 mM, pH 7.4). Centrifuge at 40,000
g for 20 min.

e |ncubation:
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o Buffer: 50 mM Tris-HCI, 5 mM MgCI

, 1 mM EGTA, 0.1% BSA.

o Radioligand: [

H]Nociceptin (final conc. ~0.1-0.5 nM).

o Competitor: For-RYYRIK-NH2 (concentration range

M to
M).
o Non-specific control: 1

M unlabeled Nociceptin.
o Incubate for 60 min at 25°C.

e Termination:
o Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
o Wash 3x with ice-cold buffer.
e Analysis:
o Measure radioactivity via liquid scintillation counting.[1]
o Calculate

using non-linear regression; convert to
using the Cheng-Prusoff equation.

o Validation Criteria:

should be < 2.0 nM.

Protocol B: [ SJGTP S Functional Assay
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Objective: Assess partial agonist vs. antagonist activity.[4][2]
o Assay Setup:
o Incubate hNOP membranes with [
S]GTP
S (0.1 nM) and GDP (10
M).
e Agonist Mode:
o Add increasing concentrations of For-RYYRIK-NH2.
o Result: Expect a curve with lower
(e.g., 40-60%) compared to Nociceptin (100%).
e Antagonist Mode:
o Add a fixed concentration of Nociceptin (

) + increasing concentrations of For-RYYRIK-NH2.

o Result: Expect a dose-dependent inhibition of Nociceptin-induced binding.

Experimental Workflow Diagram
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Start: For-RYYRIK-NH2 Characterization

Protocol A: [3H]Nociceptin Displacement
(Affinity Check)
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(Target: < 2 nM)

Protocol B: [35S]GTPyS Assay
(Efficacy Check)

Is Emax < 100%7?

es

Confirm: High Affinity

Partial Agonist/Antagonist

Click to download full resolution via product page

Figure 2: Step-by-step workflow for validating the pharmacological profile of For-RYYRIK-NH2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [For-RYYRIK-NH2: Selectivity Profile & Pharmacological
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10848760#for-ryyrik-nh2-selectivity-profile-for-opioid-
receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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